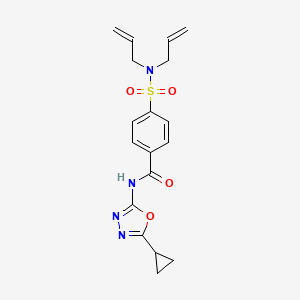

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide, also known as COX-2 inhibitor, is a chemical compound that has been widely studied for its potential use in the treatment of various diseases. COX-2 inhibitor is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause inflammation and pain.

Aplicaciones Científicas De Investigación

Anticancer Activity Research on derivatives of 1,3,4-oxadiazole has shown potential anticancer properties. For instance, a study designed and synthesized a series of substituted benzamides, including those with 1,3,4-oxadiazole moieties, to evaluate their anticancer activity against several cancer cell lines. The study found that most compounds exhibited moderate to excellent anticancer activity, highlighting the potential of 1,3,4-oxadiazole derivatives as anticancer agents (Ravinaik et al., 2021).

Antibacterial and Cytotoxic Activity Another study synthesized 6-oxopyrimidin-1(6H)-yl benzamide derivatives, including those with oxadiazole rings, and evaluated their antibacterial and cytotoxic activities. The study concluded that most compounds showed antibacterial activity, with specific derivatives exhibiting significant antibiotic activity against certain bacterial strains. Furthermore, some compounds inhibited the growth of human tumor cell lines at micromolar concentrations, suggesting both antibacterial and cytotoxic potential (Devarasetty et al., 2016).

Antimicrobial Agents Research into novel benzimidazole–oxadiazole hybrid molecules has shown promising antimicrobial agents. These compounds were synthesized and tested for antimicrobial activities, with some showing potent anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. The study highlighted the potential of oxadiazole derivatives as components of antimicrobial agents (Shruthi et al., 2016).

Propiedades

IUPAC Name |

4-[bis(prop-2-enyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4S/c1-3-11-22(12-4-2)27(24,25)15-9-7-13(8-10-15)16(23)19-18-21-20-17(26-18)14-5-6-14/h3-4,7-10,14H,1-2,5-6,11-12H2,(H,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFPHRDQWQCWSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-({4-imino-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-3,4-dihydro-2-quinazolinyl}sulfanyl)propanoate](/img/structure/B2868104.png)

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2868107.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-fluorobenzamide hydrochloride](/img/structure/B2868114.png)

![[(5-Chloro-2-methoxyphenyl)sulfonyl][4-(6-methylbenzothiazol-2-yl)phenyl]amine](/img/structure/B2868116.png)

methanone](/img/structure/B2868117.png)

![5-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2868120.png)